An In-depth Technical Guide to 5-(Thiophen-2-yl)nicotinic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-(Thiophen-2-yl)nicotinic Acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-(thiophen-2-yl)nicotinic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. By integrating a pyridine core with a thiophene moiety, this molecule presents a privileged structural motif, offering a versatile scaffold for the synthesis of novel bioactive compounds and functional materials. This document details the core chemical properties, validated synthetic routes, reactivity, and potential applications of this important building block, grounded in established chemical principles and methodologies.
Core Compound Characteristics
5-(Thiophen-2-yl)nicotinic acid is a bi-heterocyclic aromatic carboxylic acid. The strategic placement of the electron-rich thiophene ring on the pyridine core, combined with the carboxylic acid functional group, provides multiple points for chemical modification and dictates its physicochemical properties.
Physicochemical and Structural Data
A summary of the key identification and physical properties for 5-(Thiophen-2-yl)nicotinic acid is presented below. This data is essential for its unambiguous identification and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| IUPAC Name | 5-(Thiophen-2-yl)pyridine-3-carboxylic acid | [1] |
| CAS Number | 306934-96-3 | [1][2] |
| Molecular Formula | C₁₀H₇NO₂S | [1] |
| Molecular Weight | 205.23 g/mol | [1] |
| Appearance | Beige solid | [3] |
| Melting Point | 261 °C | [3] |
| Boiling Point | 423.8 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.368 g/cm³ (Predicted) | [3] |
| pKa (Predicted) | ~4.85 (by analogy to Nicotinic Acid) |
Spectroscopic Profile
While a complete set of experimentally derived spectra for 5-(thiophen-2-yl)nicotinic acid is not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from its precursors and parent heterocycles. These predictions are invaluable for reaction monitoring and structural confirmation during synthesis and analysis.
Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Pyridine Protons: Three distinct aromatic signals, expected between δ 8.0-9.5 ppm. The proton between the nitrogen and carboxylic acid will be the most deshielded. Thiophene Protons: Three signals in the aromatic region, typically δ 7.0-8.0 ppm. Carboxylic Acid Proton: A broad singlet, typically > δ 12.0 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon: Signal expected around δ 165-175 ppm. Aromatic Carbons: Multiple signals between δ 120-155 ppm, corresponding to the carbons of the pyridine and thiophene rings. |
| FT-IR (cm⁻¹) | O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300. C=O Stretch (Carboxylic Acid): Strong, sharp band around 1700-1730. Aromatic C=C & C=N Stretches: Medium to strong bands in the 1450-1600 region. Aromatic C-H Stretches: Signals above 3000. C-S Stretch (Thiophene): Characteristic bands in the fingerprint region, often around 700-800. |
| Mass Spec (HRMS) | [M+H]⁺: Expected exact mass of 206.0270 for C₁₀H₈NO₂S⁺. High-resolution mass spectrometry is the definitive technique for confirming the elemental composition.[4] |
Synthesis and Purification
The most logical and efficient synthesis of 5-(thiophen-2-yl)nicotinic acid is a two-step process. This pathway begins with a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core bi-heterocyclic structure, followed by a selective oxidation to yield the final carboxylic acid. This approach offers high yields and functional group tolerance.[4][5]
Caption: Two-step synthesis of 5-(thiophen-2-yl)nicotinic acid.
Detailed Experimental Protocols
This protocol describes the formation of the C-C bond between the pyridine and thiophene rings. The choice of a palladium catalyst like Pd(PPh₃)₄ is critical for efficiently facilitating the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
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Reaction Setup: In a round-bottom flask, combine 5-bromonicotinaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Inert Atmosphere: Seal the flask and degas the mixture by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
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Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12 hours under the inert atmosphere. Monitor progress by thin-layer chromatography (TLC).
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Work-up: After cooling to room temperature, dilute the mixture with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield 5-(thiophen-2-yl)nicotinaldehyde.
The Pinnick oxidation is a mild and highly selective method for converting aldehydes to carboxylic acids, even in the presence of sensitive functionalities like the electron-rich thiophene ring. 2-Methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.
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Reaction Setup: In a round-bottom flask, dissolve 5-(thiophen-2-yl)nicotinaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water.
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Reagent Addition: To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (NaH₂PO₄, 1.2 eq) to buffer the reaction.
-
Oxidation: Cool the mixture in an ice bath. Add sodium chlorite (NaClO₂, 1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C to control the exothermic reaction.
-
Reaction Monitoring: After complete addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor completion by TLC.
-
Work-up and Isolation: Quench the reaction by slowly adding an aqueous solution of sodium sulfite. Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will precipitate the carboxylic acid product.
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Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 5-(thiophen-2-yl)nicotinic acid. Recrystallization from an ethanol/water mixture can be performed for further purification if needed.
Chemical Reactivity and Derivatives
The reactivity of 5-(thiophen-2-yl)nicotinic acid is dominated by the carboxylic acid group, which serves as a key handle for derivatization.
Caption: Key derivatization pathways for the carboxylic acid moiety.
The carboxylic acid can be readily converted into a variety of functional groups, including:
-
Esters: Via Fischer esterification with an alcohol under acidic catalysis.
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Amides: By first converting the carboxylic acid to a more reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine.[6] This is a common strategy for generating libraries of bioactive compounds.
-
Acid Halides: As mentioned, treatment with reagents like SOCl₂ provides the acyl chloride, a versatile intermediate for numerous nucleophilic acyl substitution reactions.
The aromatic rings can also undergo electrophilic substitution, although the pyridine ring is generally deactivated towards this type of reaction. The thiophene ring is more susceptible to electrophilic attack, but reaction conditions must be chosen carefully to avoid side reactions.
Applications and Biological Significance
The 5-(thiophen-2-yl)nicotinic acid scaffold is of high value in both pharmaceutical and agrochemical research. The combination of the nicotinic acid (a form of vitamin B3) and thiophene substructures creates a molecule with significant potential for biological activity.[2][7]
-
Medicinal Chemistry: Nicotinic acid and its derivatives are known to play crucial roles in various physiological and pharmacological processes.[8] The thiophene ring is a well-established pharmacophore present in numerous approved drugs, contributing to a wide range of biological effects including antimicrobial, anti-inflammatory, and cytotoxic activities.[7][9] The combined scaffold is therefore a "privileged structure" explored for targets in oncology and infectious diseases.[10]
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Agrochemicals: Derivatives of nicotinic acid and thiophene are found in several commercial agrochemicals.[2] Notably, N-(thiophen-2-yl) nicotinamide derivatives, synthesized from nicotinic acid precursors, have demonstrated potent fungicidal activity against pathogens like cucumber downy mildew, in some cases outperforming commercial fungicides in field trials.[2][11] This highlights the potential of 5-(thiophen-2-yl)nicotinic acid as a key starting material for the development of novel crop protection agents.
Safety and Handling
Based on GHS classifications provided for this compound, 5-(thiophen-2-yl)nicotinic acid should be handled with appropriate care in a laboratory setting.[1]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
5-(Thiophen-2-yl)nicotinic acid is a versatile and valuable heterocyclic building block with significant, demonstrated potential in drug discovery and agrochemical development. Its synthesis is achievable through robust and well-documented protocols like the Suzuki-Miyaura coupling and Pinnick oxidation. The presence of the carboxylic acid functional group provides a reliable anchor for the generation of diverse chemical libraries. As research into novel therapeutics and crop protection agents continues, the utility of scaffolds such as 5-(thiophen-2-yl)nicotinic acid is poised to grow, making a thorough understanding of its chemical properties essential for the modern research scientist.
References
- 1. 5-(Thiophen-2-yl)nicotinic Acid | C10H7NO2S | CID 2776322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
- 3. 5-(2-THIENYL)NICOTINIC ACID | 306934-96-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
